molecular formula C18H19N3O B2426049 3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-29-6

3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2426049
CAS No.: 611197-29-6
M. Wt: 293.37
InChI Key: MPBQHYPNCVZYKG-UHFFFAOYSA-N
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Description

3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C18H19N3O

Properties

IUPAC Name

3-methyl-1-oxo-2-pentyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-4-5-8-13-12(2)14(11-19)17-20-15-9-6-7-10-16(15)21(17)18(13)22/h6-7,9-10,20H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBQHYPNCVZYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a substituted benzimidazole with a suitable nitrile compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:

  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, benzimidazole derivatives have shown promising anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis. The mechanism often involves the inhibition of key enzymes or proteins that regulate cell cycle progression and apoptosis .
  • Antimicrobial Properties : Research indicates that derivatives of benzimidazole can possess antibacterial and antifungal activities. Studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, including resistant strains, thereby highlighting their potential as antimicrobial agents .
  • Anti-inflammatory Effects : Certain derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Synthesis Methodologies

The synthesis of 3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile can be achieved through various chemical reactions. Notable methods include:

  • Mannich Reaction : This reaction has been effectively utilized to synthesize benzimidazole derivatives by combining amines with formaldehyde and active methylene compounds. The resulting products often display enhanced biological activities compared to their precursors .
  • Cyclization Reactions : The formation of the dihydropyrido structure can be accomplished through cyclization techniques involving appropriate precursors. These reactions are crucial for establishing the core structure necessary for biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Study ReferenceFocusKey Findings
Sethi et al. (2017)Analgesic and Anti-inflammatory ActivityReported significant analgesic effects in animal models compared to controls.
Chang et al. (2012)Antimicrobial ActivityIdentified potent inhibitors of Helicobacter pylori growth among synthesized derivatives.
Noor et al. (2017)Anti-ulcer ActivityFound certain benzimidazole-pyrazole hybrids effective in reducing gastric ulcers in rat models.

These studies highlight the compound's potential across various therapeutic areas, emphasizing its versatility as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
  • 3-Methyl-1-(1,3-thiazol-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Biological Activity

3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3OC_{14}H_{15}N_{3}O with a molecular weight of approximately 251.24 g/mol. The compound features a dihydropyrido-benzimidazole structure, which is significant for its interaction with biological targets.

Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with the benzimidazole core can act as inhibitors of various enzymes involved in cancer progression, such as topoisomerases and protein kinases .

Table 1: Summary of Anticancer Activities of Benzimidazole Derivatives

CompoundTargetIC50 (µM)Mechanism of Action
Compound ATopoisomerase I14.1Inhibition of DNA replication
Compound BProtein Kinase10.0Cell cycle arrest
3-Methyl-1-oxo-2-pentyl...TBDTBDTBD

Preliminary studies on this compound suggest it may exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that this compound can induce apoptosis in K562 leukemia cells, potentially through the intrinsic apoptotic pathway .

The mechanisms by which benzimidazole derivatives exert their biological effects include:

  • Enzyme Inhibition : Many benzimidazole derivatives inhibit key enzymes like topoisomerases and kinases, disrupting cancer cell proliferation.
  • DNA Interaction : These compounds can intercalate into DNA or inhibit its repair mechanisms, leading to increased cell death.
  • Signal Transduction Modulation : They may also affect various signaling pathways involved in cell survival and proliferation.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of 3-Methyl-1-oxo-2-pentyl... against several cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity with an IC50 value comparable to established anticancer agents.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of this compound, revealing that it effectively inhibits the growth of cancer cells by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation pathways.

Q & A

Q. What are the recommended synthetic methods for 3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile?

A one-pot multicomponent reaction involving heterocyclic ketene aminals, enamines, and aromatic aldehydes is a widely used approach. This method avoids tedious work-up procedures, as the product precipitates in high purity. Characterization typically employs IR, NMR (¹H and ¹³C), and TOF-MS to confirm structural integrity .

Q. How should researchers purify this compound after synthesis?

Flash chromatography on silica gel with a gradient solvent system (e.g., cyclohexane/ethyl acetate, 0–25% ethyl acetate over 20 column volumes) is effective. Dry loading with Celite® improves separation efficiency. Monitor reaction progress via TLC to optimize purification timing .

Q. What safety protocols are critical during handling?

Use personal protective equipment (PPE) to avoid skin/eye contact, which can cause inflammation or severe damage. Store the compound in a tightly sealed container in a cool, dry, well-ventilated area. Avoid ignition sources and incompatible substances .

Q. Which spectroscopic techniques are essential for characterization?

Combine ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in deuterated chloroform to resolve aromatic and alkyl proton environments. IR spectroscopy identifies functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight within 0.1 ppm accuracy .

Q. How stable is this compound under standard lab conditions?

It is sensitive to moisture and heat. Long-term storage at –20°C in inert atmospheres (argon/nitrogen) is recommended. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the multicomponent reaction pathway?

The reaction likely proceeds via enamine intermediates formed from heterocyclic ketene aminals and aldehydes. Nitromethylene groups act as electrophilic partners, with malononitrile facilitating cyclization. Kinetic studies under varying temperatures and reagent ratios can elucidate rate-determining steps .

Q. How can discrepancies in NMR data (e.g., split peaks, unexpected shifts) be resolved?

Variable-temperature NMR (e.g., –40°C to 80°C) can mitigate dynamic effects like tautomerism. Compare experimental data with computational predictions (DFT-based chemical shift calculations). Cross-validate using COSY, HSQC, and HMBC experiments to assign ambiguous signals .

Q. What strategies optimize derivative design for enhanced bioactivity?

Introduce substituents at the 2-pentyl or 3-methyl positions to modulate lipophilicity. Replace the nitrile group with bioisosteres (e.g., tetrazoles) to improve solubility. Use molecular docking to predict interactions with target proteins (e.g., kinase inhibitors) .

Q. Can computational models predict synthetic challenges for novel analogs?

Density functional theory (DFT) calculations assess transition-state energies and regioselectivity in cyclization steps. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS to optimize reaction conditions .

Q. How to assess biological activity while minimizing false positives?

Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement. Perform dose-response curves (IC₅₀/EC₅₀) in triplicate, and validate with structurally unrelated positive/negative controls. Address cytotoxicity via counter-screening in non-target cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.